3-(4-Methyl-1,3-thiazol-2-yl)pyridine
Overview
Description
3-(4-Methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. For example, the reaction of 2-bromo-4-methylthiazole with 3-pyridylboronic acid in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Pyridine Derivatives: Compounds such as 3-pyridylboronic acid and 4-methylpyridine share the pyridine ring structure.
Uniqueness
3-(4-Methyl-1,3-thiazol-2-yl)pyridine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Methyl-1,3-thiazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment and other related fields.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazole compounds. The process often employs various reagents and conditions to optimize yield and purity. For instance, a common method includes the use of condensation reactions under controlled temperatures to facilitate the formation of the thiazole ring attached to the pyridine structure.
Biological Activity Overview
The biological activities of this compound have been extensively studied, particularly its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.
Anticancer Activity
Recent studies have demonstrated that compounds derived from this compound possess significant anticancer effects. For example:
- Cytotoxicity : In a study involving HL-60 cells (acute human promyelocytic leukemia), the compound exhibited an IC50 value of 0.57 µM , indicating potent cytotoxicity against cancer cells. In contrast, the IC50 in pseudo-normal human cell lines was greater than 50 µM , suggesting a favorable selectivity for cancer cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing apoptotic markers such as Annexin V-FITC positivity. In MCF-7 breast cancer cells, treatment with 5 µM of the compound resulted in approximately 42.7% apoptotic cells compared to only 4.4% in control groups .
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, although specific data on this compound itself remains limited .
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Study on MDA-MB-231 Cells : A derivative exhibited an IC50 value between 2.43–7.84 µM against MDA-MB-231 breast cancer cells, indicating substantial growth inhibition .
- Microtubule Disruption : Certain analogs were found to act as microtubule-destabilizing agents at concentrations around 20 µM , which is critical for their anticancer mechanism .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUXQYCTQDNCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-27-1 | |
Record name | 3-(4-methyl-1,3-thiazol-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.